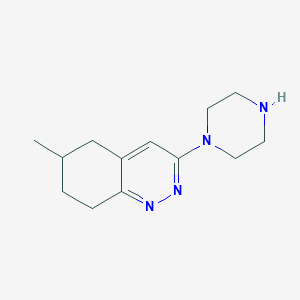
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a cinnoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring. The presence of a piperazine moiety and a methyl group further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzylamine with 1,3-diketones can lead to the formation of the cinnoline core, which is then further functionalized to introduce the piperazine and methyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The piperazine moiety allows for nucleophilic substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkane derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a ligand for biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: The compound is investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline exerts its effects is largely dependent on its interaction with molecular targets. The piperazine moiety allows it to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways and cellular processes, leading to the observed biological effects. For instance, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression.
Comparison with Similar Compounds
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroquinoline
- 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydroisoquinoline
Comparison: While these compounds share structural similarities with 6-Methyl-3-(piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline, the presence of different ring systems (quinoline or isoquinoline) can lead to variations in their chemical and biological properties. The unique cinnoline core in this compound may confer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
6-methyl-3-piperazin-1-yl-5,6,7,8-tetrahydrocinnoline |
InChI |
InChI=1S/C13H20N4/c1-10-2-3-12-11(8-10)9-13(16-15-12)17-6-4-14-5-7-17/h9-10,14H,2-8H2,1H3 |
InChI Key |
JGFSGAXOSQOWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((5-Bromobenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11780398.png)


![5-(4-(5-Chlorobenzo[d]oxazol-2-yl)phenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B11780418.png)
![3-Chloro-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11780428.png)
![4-Chloropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11780434.png)
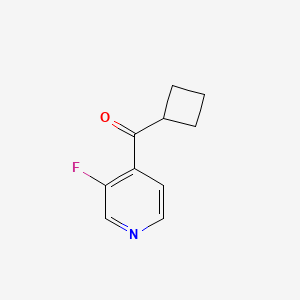
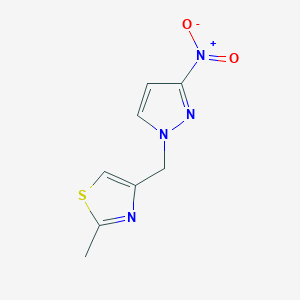
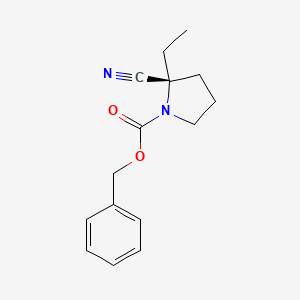
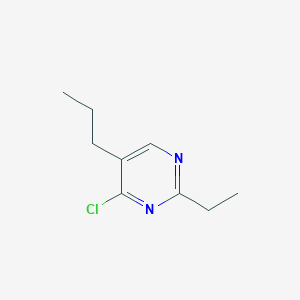
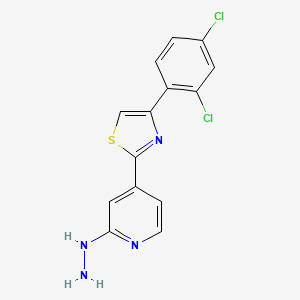

![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
